molecular formula C14H29N3O B3850137 (1-acetyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

(1-acetyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

Cat. No. B3850137
M. Wt: 255.40 g/mol
InChI Key: RBKKENKCBPYHFV-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine and dimethylaminopropylamine . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The compound contains a piperidine ring, an acetyl group, and a dimethylaminopropyl group. The exact molecular structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidines and DMAPA can undergo a variety of chemical reactions. Piperidines can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . DMAPA can be converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .


Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a colorless liquid like DMAPA . Other properties like boiling point, density, etc., would need to be determined experimentally.

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, DMAPA is known to be a skin irritant .

Future Directions

The future directions would depend on the potential applications of this compound. Piperidines and DMAPA derivatives have a wide range of applications in the pharmaceutical industry , so it’s possible that this compound could also have interesting applications.

properties

IUPAC Name

1-[4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-12(18)17-8-6-13(7-9-17)15-10-14(2,3)11-16(4)5/h13,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKENKCBPYHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[3-(Dimethylamino)-2,2-dimethylpropyl]amino]piperidin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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